molecular formula C7H7ClFNO B13604666 n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine

n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine

Cat. No.: B13604666
M. Wt: 175.59 g/mol
InChI Key: PJVCOOGZYDXWDR-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features but has a thiazole ring instead of a hydroxylamine group.

    3-Chloro-4-fluorophenylhydrazine: Similar in structure but contains a hydrazine group instead of a hydroxylamine group.

Uniqueness

N-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a hydroxylamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7ClFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-3,10-11H,4H2

InChI Key

PJVCOOGZYDXWDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNO)F)Cl

Origin of Product

United States

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